ETHYL 3-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE
Overview
Description
ETHYL 3-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE is a useful research compound. Its molecular formula is C13H17FN2O3 and its molecular weight is 268.28 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl N-{[(2-fluorobenzyl)amino]carbonyl}-beta-alaninate is 268.12232057 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
GPIIb/IIIa Integrin Antagonists
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound with a structure similar to ethyl N-{[(2-fluorobenzyl)amino]carbonyl}-beta-alaninate, demonstrates potential as a fibrinogen receptor antagonist. This compound showcases promising antithrombotic properties due to its human platelet aggregation inhibitory activity, highlighted by its fast onset and short duration of action after oral administration, suggesting its utility in acute antithrombotic treatments (Hayashi et al., 1998).
Stereochemistry in Fluoro-β-amino Acids
The stereoselective preparation of fluoro-β-amino acid derivatives reveals intricate details on bond lengths, angles, and structural dynamics, which are crucial for designing peptides and cyclic β-peptides with rigid skeletons. This research underscores the importance of fluoro-β-amino acids in creating structurally defined peptides, enhancing our understanding of peptide behavior and interactions (Yoshinari et al., 2011).
Biomimetically Activated Amino Acids
Studies on activated derivatives of alanine, like alanyl ethyl phosphate, provide insights into the kinetic parameters and mechanisms of hydrolysis. This research contributes to a deeper understanding of the inherent reactivity of activated amino acids, offering implications for protein biosynthesis and enzymatic catalysis (Kluger et al., 1997).
Chemosensors for Metal Ions
A rhodamine-based compound, acting as a fluorescent dual sensor for Zn2+ and Al3+ ions, exemplifies the application of fluoro-functionalized compounds in detecting and quantifying metal ions in various environments. This research opens pathways for the development of sensitive, selective chemosensors, crucial for environmental monitoring and biomedical diagnostics (Roy et al., 2019).
Synthesis of Difluoro-β-alanine
The synthesis of alpha,alpha-difluoro-beta-alanine showcases the versatility and potential of fluoro-substituted amino acids in medicinal chemistry and drug design. This research not only provides a method for preparing such compounds but also paves the way for their application in creating more stable and effective pharmaceutical agents (Cheguillaume et al., 2003).
Properties
IUPAC Name |
ethyl 3-[(2-fluorophenyl)methylcarbamoylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-2-19-12(17)7-8-15-13(18)16-9-10-5-3-4-6-11(10)14/h3-6H,2,7-9H2,1H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQFMDCIJDJVRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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